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Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride - 136132-67-7

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

Catalog Number: EVT-1467478
CAS Number: 136132-67-7
Molecular Formula: C30H40ClN9O6
Molecular Weight: 658.157
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride typically involves several steps starting from the appropriate amino acids and 4-methylcoumarin derivatives. The general synthetic pathway includes:

  1. Formation of the Amide Bond: The carboxyl group of the amino acid is activated using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy Succinimide (NHS) to facilitate the formation of an amide bond with 7-amido-4-methylcoumarin.
  2. Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve the desired purity level, often exceeding 98% .
  3. Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form, which enhances solubility and stability.
Molecular Structure Analysis

Structure and Data

The molecular structure of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride features a 4-methylcoumarin moiety linked to an arginine dipeptide. The key structural components include:

  • Molecular Formula: C30H40ClN9O6C_{30}H_{40}ClN_{9}O_{6}
  • Molecular Weight: Approximately 617.13 g/mol
  • Structural Characteristics: The compound contains multiple functional groups, including amine and amide groups, contributing to its reactivity with proteolytic enzymes.

The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography, although specific structural data may vary based on synthesis conditions.

Chemical Reactions Analysis

Reactions and Technical Details

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride undergoes specific enzymatic reactions where proteases cleave the peptide bonds. This reaction leads to the release of fluorescent products, allowing for quantitative measurement of enzyme activity.

  1. Enzymatic Hydrolysis: Upon interaction with cathepsins or papain, the peptide bonds within Z-Arg-Arg are cleaved.
  2. Fluorescence Emission: The cleavage results in a fluorescent signal that can be detected using spectrophotometric methods, typically at an emission wavelength around 460 nm after excitation at approximately 380 nm .
Mechanism of Action

Process and Data

The mechanism of action for Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves:

  1. Substrate Recognition: Proteolytic enzymes recognize the specific peptide sequence within the substrate.
  2. Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent 4-methylcoumarin moiety.
  3. Signal Detection: The increase in fluorescence correlates with enzyme activity, allowing researchers to quantify protease levels in various biological samples.

This mechanism is particularly useful in studying diseases where protease activity is altered, such as cancer or inflammatory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride finds extensive applications in biochemical research:

  1. Protease Activity Assays: Used as a substrate for measuring cathepsin B activity in zymography assays.
  2. Fluorogenic Assays: Employed in various assays to study enzyme kinetics and inhibition.
  3. Biochemical Research: Investigated for its role in understanding proteolytic pathways in health and disease contexts.

This compound serves as a critical tool for researchers studying enzymatic processes, contributing significantly to advancements in biochemistry and molecular biology.

Introduction to Fluorogenic Peptide Substrates in Protease Research

Role of Coumarin-Based Fluorophores in Enzymatic Assays

The 7-amido-4-methylcoumarin (AMC) group constitutes the signal transduction engine within fluorogenic protease substrates. This heterocyclic system operates through an enzymatic uncaging mechanism: proteolytic cleavage severs the amide bond tethering the peptide moiety to the coumarin core, liberating free AMC. The free fluorophore exhibits a dramatic fluorescence enhancement—typically 10- to 100-fold—compared to its peptide-conjugated state. This shift arises from the elimination of intramolecular quenching effects and the transition to a more polar electronic environment upon release. AMC derivatives emit intense blue fluorescence (λ~em = 460 nm) when excited near 360-380 nm, a spectral window minimizing interference from biological matrices [5] [10].

Table 1: Photophysical and Molecular Characteristics of Z-Arg-Arg-AMC Hydrochloride

PropertySpecificationTechnical Significance
Molecular FormulaC~30~H~39~N~9~O~6~ · HClDefines elemental composition and molecular weight (658.15 g/mol)
SMILES StructureCl.CC1=CC(=O)Oc2cc(NC(=O)C(CCCNC(N)=N)NC(=O)C(CCCNC(N)=N)NC(=O)OCc3ccccc3)ccc12Encodes atomic connectivity and functional groups; essential for cheminformatics analyses
Fluorescence Emissionλ~max~ ≈ 460 nmEnables selective detection with minimal background autofluorescence
Storage Stability-20°C; contains ~4% isopropanol as stabilizerPreserves substrate integrity; critical for assay reproducibility [1] [9]

Quantum yield (Φ) is a pivotal photometric parameter where AMC (Φ≈0.4) outperforms many early-generation fluorophores. Nevertheless, derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC; Φ≈0.8) offer enhanced sensitivity. Despite this, AMC remains preferred in substrates targeting trypsin-like proteases (including cathepsin B) due to its optimal balance between synthetic accessibility, chemical stability, and brightness. The hydrophobic methyl group at the 4-position fine-tunes electron distribution within the coumarin π-system, maximizing the Stokes shift and minimizing self-quenching—attributes critical for sensitive detection in complex biological samples like tissue extracts or cell lysates [5] [10].

Structural and Functional Significance of Arginine Dipeptide Motifs

The peptide sequence Z-Arg-Arg (where Z denotes benzyloxycarbonyl) constitutes the specificity-conferring element within this fluorogenic substrate. This motif embodies two critical biochemical design principles:

  • Trypsin-Like Protease Specificity: The consecutive arginine residues exploit the S1 and S2 subsite preferences of trypsin-fold serine proteases and papain-family cysteine proteases (notably cathepsin B). These enzymes feature aspartate or glutamate residues lining their S1 pockets, creating complementary anionic sites that engage the cationic guanidinium groups of arginine via strong ionic and hydrogen-bonding interactions. This molecular recognition ensures selective cleavage at the C-terminal arginine-AMC bond. Cathepsin B exhibits a pronounced preference for arginine in both P1 and P2 positions, making Z-Arg-Arg-AMC a highly selective reporter for this lysosomal protease over related cathepsins (e.g., cathepsin L favors hydrophobic residues at P2) [1] [6] [9].

  • Enhanced Binding Affinity and Catalytic Turnover: The di-arginine sequence provides multivalent anchoring to protease active sites. The P1 arginine (nearest AMC) primarily dictates specificity, while the P2 arginine contributes substantial binding energy through additional electrostatic contacts. This tandem arrangement often yields lower K~m~ values compared to mono-arginine substrates, enhancing assay sensitivity. The N-terminal benzyloxycarbonyl (Z) group serves dual roles: it mimics polypeptide chain extension (engaging enzyme exosites in some proteases like matrix metalloproteinases [7]) and improves substrate solubility in aqueous assay buffers compared to unblocked peptides [1] [4] [9].

Table 2: Protease Specificity Profile of Z-Arg-Arg-AMC Hydrochloride

ProteaseReported ActivityPrimary Application ContextKey Citations
Cathepsin BHigh turnover (k~cat~/K~m~); selective substrateLysosomal protease profiling; cancer cell invasion assays [1] [6]
TrypsinModerate activityGeneral trypsin-like serine protease screening [1]
Matrix Metalloproteinases (MMPs)Variable (subtype-dependent)ECM remodeling studies; inflammation research [1] [7]
Pancreatic Proteases (Trypsin/Chymotrypsin)Low/no cleavageSpecificity control in tissue digestion studies [3]

The cleavage mechanism involves nucleophilic attack (by catalytic cysteine in cathepsin B or serine in trypsin) at the carbonyl carbon of the C-terminal arginine-AMC amide bond. Hydrolysis liberates the highly fluorescent AMC chromophore and the residual peptide fragment Z-Arg-Arg-OH. This reaction follows classic Michaelis-Menten kinetics, allowing precise determination of K~m~, V~max~, and k~cat~. The substrate’s utility extends beyond basic enzymology into drug discovery, where it facilitates high-throughput screening of protease inhibitors—particularly against cathepsin B, an emerging therapeutic target in cancer, osteoporosis, and inflammatory diseases [1] [6] [9].

Table 3: Comparative Analysis of Fluorogenic Substrate Design Strategies

Design FeatureZ-Arg-Arg-AMC ImplementationAlternative Approaches (e.g., FRET substrates)Advantages of AMC System
Signal MechanismFluorophore uncaging (single wavelength monitoring)Resonance energy transfer (dual wavelength ratiometric)Simplified instrumentation; lower background
Synthetic ComplexityModerate (solution-phase or solid-phase peptide synthesis)High (requires orthogonal protection of donor/acceptor)Cost-effective production; commercial availability
SensitivityNanomolar detection limitsPicomolar-nanomolar detection limitsAdequate for most enzymatic assays
Throughput CompatibilityExcellent (96/384-well plate formats)ExcellentComparable performance in HTS

Beyond cathepsin B, the substrate’s P1/P2 arginine configuration permits cleavage by other trypsin-like enzymes, including coagulation factors (e.g., thrombin, factor Xa) and kallikreins, though with varying efficiencies. Crucially, its resistance to cleavage by pancreatic elastase, chymotrypsin, and collagenases [3] underscores its selectivity. Recent adaptations include incorporation into multiplexed zymography protocols for simultaneous detection of multiple proteases in complex biological samples like fecal extracts or tumor homogenates, capitalizing on its distinct fluorescence signature [1] [9].

Properties

CAS Number

136132-67-7

Product Name

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride

Molecular Formula

C30H40ClN9O6

Molecular Weight

658.157

InChI

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1

InChI Key

HLSNWWKWVKPXKI-SJEIDVEUSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl

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